molecular formula C15H14N2O4 B5879631 N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide

N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide

Cat. No. B5879631
M. Wt: 286.28 g/mol
InChI Key: NRQAVNLXDYPFON-UHFFFAOYSA-N
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Description

N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide, also known as MNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNA is a derivative of the compound 2-nitroaniline, which has been shown to possess anti-cancer and anti-inflammatory properties. MNA is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. In

Mechanism of Action

The mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide is not fully understood. It is believed that this compound exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. This compound has been shown to activate the caspase pathway, which leads to apoptosis. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation. The anti-inflammatory effects of this compound are believed to be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that this compound can inhibit the growth of tumors and reduce inflammation. This compound has also been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer and inflammation. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to use in aqueous solutions. This compound also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of the reaction conditions to improve the yield of this compound. The potential use of this compound as a diagnostic tool for cancer is also an area of interest. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. The development of novel this compound derivatives with improved bioavailability and efficacy is also an area of future research.

Synthesis Methods

The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide is a multi-step process that involves the reaction of 2-nitroaniline with 3-methylphenol and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization to obtain pure this compound. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction time, temperature, and the amount of reagents used.

Scientific Research Applications

N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been studied for its potential use as a diagnostic tool for cancer. It has been shown to selectively bind to cancer cells and can be used for imaging and targeted drug delivery.

properties

IUPAC Name

N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-4-3-5-14(6-10)21-15-8-12(16-11(2)18)7-13(9-15)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQAVNLXDYPFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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